molecular formula C20H17NO6 B2734284 Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate CAS No. 681174-35-6

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate

Cat. No.: B2734284
CAS No.: 681174-35-6
M. Wt: 367.357
InChI Key: SJMHJMYDVIQXOY-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carboxamide bridge. This structure combines aromatic and oxygen-rich heterocycles, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(12-7-3-4-8-13(12)27-18)21-19(22)16-11-25-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMHJMYDVIQXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety with a dihydrobenzo[b][1,4]dioxine derivative. The presence of these heterocycles contributes to its biological activity.

Molecular Formula: C₁₉H₁₇N₁O₅
Molecular Weight: 333.35 g/mol
CAS Number: [insert CAS number if available]

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation: It potentially interacts with various receptors, modulating their activity and influencing cellular responses.
  • Antioxidant Activity: The structural features may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.6
HeLa (Cervical)3.2
A549 (Lung)7.1

The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and assessed their anticancer properties. The lead compound demonstrated an IC50 value of 0.88 µM against PARP1, indicating strong potential as an anticancer agent targeting DNA repair mechanisms .

Study on Antimicrobial Efficacy

Another study investigated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it effectively inhibited growth at low concentrations, suggesting its potential use in treating resistant infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its carboxamido-linked benzofuran and dihydrobenzodioxine groups. Key analogues include:

Compound Name Core Structure Differences Molecular Weight Key Applications/Findings Reference
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate Methyl-oxopropanoate substituent instead of benzofuran-carboxamido group 264.27 High purity (≥97%); used in pharmaceutical R&D and quality control
1-(((2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-6-((2R,3R)-3,5,7-trihydroxy-4-oxochroman-2-yl)...) Chroman and dodecanedioate substituents; complex polyphenolic framework 1158.1 Potential bioactive properties (e.g., antioxidant or anti-inflammatory activity)
Ethyl (E)-2-benzamido-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)but-3-enoate Benzamido and butenate groups; unsaturated side chain Not specified Synthesized via Heck coupling (65% yield); intermediates for drug discovery
(E)-2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate Nitro-styryl-imidazolyl substituent; ester linkage Not specified Antimicrobial or enzyme-targeting applications

Key Observations :

  • Conversely, simpler esters (e.g., ) prioritize synthetic accessibility and purity.
  • Molecular Complexity : Compounds like exhibit significantly higher molecular weights (>1150 Da) due to chroman and dodecanedioate moieties, suggesting specialized biological roles compared to the target compound.

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